molecular formula C6H6F2N2O B1461195 6-(1,1-Difluoroethyl)-3H-pyrimidin-4-one CAS No. 1816998-60-3

6-(1,1-Difluoroethyl)-3H-pyrimidin-4-one

Cat. No. B1461195
CAS RN: 1816998-60-3
M. Wt: 160.12 g/mol
InChI Key: UDQKDEUXBUBWFP-UHFFFAOYSA-N
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Description

The compound “6-(1,1-Difluoroethyl)-3H-pyrimidin-4-one” is a heterocyclic organic compound . These types of compounds often have interesting chemical properties and can be used in various applications, including medicinal chemistry.


Synthesis Analysis

While specific synthesis methods for “6-(1,1-Difluoroethyl)-3H-pyrimidin-4-one” were not found, similar compounds have been synthesized using various methods . For example, the synthesis of difluoroethyl compounds often involves the use of difluoromethylation reagents .

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid, which are closely related to the chemical family of "6-(1,1-Difluoroethyl)-3H-pyrimidin-4-one". These compounds are synthesized through reactions that involve Michael-like 1,4-conjugate hydrocyanation adducts, highlighting the importance of fluorine atoms in stabilizing certain molecular conformations due to the C–F···C=O interaction. Such chemical investigations offer insights into the structural and electronic influence of difluoroethyl groups in pyrimidin-4-one derivatives (Sukach et al., 2015).

Biological Applications

Although direct studies on "6-(1,1-Difluoroethyl)-3H-pyrimidin-4-one" focusing on biological applications are not highlighted, derivatives of pyrimidin-4-one, such as those mentioned in the synthesis section, possess a wide range of pharmacological activities. These activities include neurotropic, immunotropic, hypotensive, antihypoxic, anti-inflammatory, and antioxidant activities. The structural similarity of pyrimidin-4-one derivatives to endogenous nitrogen bases suggests their potential for a broad spectrum of biological functions (Кодониди et al., 2017).

Inhibition Performance

In a related study, pyrimidine derivatives were synthesized as corrosion inhibitors for mild steel in highly acidic solutions. This research underlines the versatility of pyrimidin-4-one derivatives in applications beyond biomedical science, demonstrating their utility in industrial and engineering contexts (Hou et al., 2019).

properties

IUPAC Name

4-(1,1-difluoroethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O/c1-6(7,8)4-2-5(11)10-3-9-4/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQKDEUXBUBWFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=O)NC=N1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,1-Difluoroethyl)-3H-pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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